molecular formula C19H30N2O2S B14648741 2,5-Dihydro-2-hexyl-3-pentyl-1,2,4-benzothiadiazepine 1,1-dioxide CAS No. 47328-55-2

2,5-Dihydro-2-hexyl-3-pentyl-1,2,4-benzothiadiazepine 1,1-dioxide

Cat. No.: B14648741
CAS No.: 47328-55-2
M. Wt: 350.5 g/mol
InChI Key: NKKCMMTTWVGXCV-UHFFFAOYSA-N
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Description

2-Hexyl-3-pentyl-5H-1 is an organic compound that belongs to the class of alkanes Alkanes are saturated hydrocarbons consisting of carbon and hydrogen atoms arranged in a tree structure in which all the carbon-carbon bonds are single bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexyl-3-pentyl-5H-1 can be achieved through several methods, including:

  • Alkylation of Alkanes: : This method involves the reaction of a primary alkyl halide with a suitable alkane in the presence of a strong base such as sodium hydride. The reaction typically occurs under mild conditions and results in the formation of the desired alkane.

  • Hydrogenation of Alkenes: : Another method involves the hydrogenation of alkenes. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the alkene to the corresponding alkane.

Industrial Production Methods

In an industrial setting, the production of 2-hexyl-3-pentyl-5H-1 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-pentyl-5H-1 can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Although 2-hexyl-3-pentyl-5H-1 is already a saturated hydrocarbon, it can undergo reduction reactions to form smaller alkanes. This process typically requires strong reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenation is a common substitution reaction for alkanes. In the presence of halogens such as chlorine or bromine and under UV light, 2-hexyl-3-pentyl-5H-1 can form alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), Bromine (Br2), UV light

Major Products Formed

    Oxidation: Alcohols, Aldehydes, Carboxylic acids

    Reduction: Smaller alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-Hexyl-3-pentyl-5H-1 has several applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of chemical reactions involving alkanes.

    Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.

    Medicine: Research into the potential therapeutic applications of long-chain hydrocarbons, including their use as drug delivery agents.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 2-hexyl-3-pentyl-5H-1 primarily involves its interaction with other molecules through van der Waals forces. These interactions are relatively weak but significant in the context of its applications in lubrication and as a hydrophobic agent. The long carbon chain allows for extensive surface contact with other molecules, enhancing its effectiveness in these roles.

Comparison with Similar Compounds

Similar Compounds

    Hexane: A shorter chain alkane with similar chemical properties but lower boiling point and different applications.

    Pentane: Another shorter chain alkane, used primarily as a solvent and in the production of polystyrene.

    Decane: A longer chain alkane with higher boiling point and used in similar applications as 2-hexyl-3-pentyl-5H-1.

Uniqueness

2-Hexyl-3-pentyl-5H-1 is unique due to its specific carbon chain length, which provides a balance between volatility and stability. This makes it particularly useful in applications requiring a stable, hydrophobic compound with moderate boiling point.

Properties

CAS No.

47328-55-2

Molecular Formula

C19H30N2O2S

Molecular Weight

350.5 g/mol

IUPAC Name

2-hexyl-3-pentyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C19H30N2O2S/c1-3-5-7-11-15-21-19(14-8-6-4-2)20-16-17-12-9-10-13-18(17)24(21,22)23/h9-10,12-13H,3-8,11,14-16H2,1-2H3

InChI Key

NKKCMMTTWVGXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCCCC

Origin of Product

United States

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